molecular formula C19H18N4O3 B14938724 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938724
M. Wt: 350.4 g/mol
InChI Key: NFHKJFLFJRGKCV-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core substituted with a 2-methoxyphenyl group at position 1 and a benzimidazol-2-ylidene moiety at the amide nitrogen. The compound’s molecular formula is C₁₉H₁₈N₄O₃, yielding a molecular weight of 350.37 g/mol (calculated).

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-26-16-9-5-4-8-15(16)23-11-12(10-17(23)24)18(25)22-19-20-13-6-2-3-7-14(13)21-19/h2-9,12H,10-11H2,1H3,(H2,20,21,22,25)

InChI Key

NFHKJFLFJRGKCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Comparison with Similar Compounds

Key Substituent Variations

The target compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related pyrrolidine-3-carboxamide derivatives:

Compound Name / Identifier Substituents Molecular Weight (g/mol) Biological Activity (EC₅₀, IC₅₀) Cytotoxicity (%) Synthesis Yield (%) Reference
Target Compound 2-methoxyphenyl, benzimidazol-2-ylidene 350.37 Not reported Not reported Not reported
N-(2-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 3-methoxyphenyl, dihydroisoquinoline sulfonyl 392 81.0 µM (MERS-CoV inhibition) 0.578 Not reported
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide 4-chlorophenyl, dihydroisoquinoline sulfonyl ~414 (estimated) Not reported 0.602 Not reported
N’-(4-Nitrobenzilidene)-1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide (Compound 5) 2,6-diethylphenyl, nitrobenzilidene carbohydrazide Not reported Antibacterial activity Not reported 83
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide (5f) 2-methoxyphenyl, pyrazolyl, isoxazole 388 Not reported Not reported Not reported

Substituent Impact Analysis

  • Aryl Group Position : The substitution pattern on the phenyl ring significantly influences activity. For example, the 3-methoxyphenyl analog in shows 81.0 µM EC₅₀ against MERS-CoV , while the 4-chlorophenyl variant in exhibits higher cytotoxicity (0.602%) .
  • Functional Group Additions : The carbohydrazide derivative (Compound 5, ) demonstrates antibacterial properties, highlighting how replacing the carboxamide with a carbohydrazide can shift biological targets .

Antiviral Activity

Compounds with dihydroisoquinoline sulfonyl groups (e.g., ) inhibit MERS-CoV in HEK cells, with EC₅₀ values ranging from 81.0 µM to higher concentrations. Cytotoxicity remains low (<1%), suggesting a therapeutic window for antiviral applications . The target compound’s lack of sulfonyl groups may reduce off-target effects but requires empirical validation.

Enzyme Inhibition

The analog in , featuring a 4-carbamimidoylphenyl group, shows activity against KLK6 , a serine protease implicated in cancer. Its synthesis via HATU-mediated coupling achieved a 36% yield after chromatography, indicating feasible scalability for lead optimization .

Physicochemical Properties

  • Density and Acidity : The furan-2-ylmethyl analog () has a predicted density of 1.463 g/cm³ and pKa of 10.70 , suggesting moderate hydrophobicity and basicity .
  • Molecular Weight : Most analogs fall within 300–400 g/mol , aligning with Lipinski’s rules for drug-likeness.

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